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molecular formula C10H11BrO4 B181869 Methyl 4-bromo-3,5-dimethoxybenzoate CAS No. 26050-64-6

Methyl 4-bromo-3,5-dimethoxybenzoate

Cat. No. B181869
M. Wt: 275.1 g/mol
InChI Key: DBPNSECLVZPWET-UHFFFAOYSA-N
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Patent
US07176216B2

Procedure details

Lithium borohydride (20.8 g) was slowly added to a solution of methyl 4-bromo-3,5-dimethoxybenzoate (133.2 g) in tetrahydrofuran (500 mL) at room temperature, and the mixture was stirred for 3 hours while heating to reflux. The reaction mixture was cooled to room temperature, ice water (1.5 L) was added, and then ethyl acetate (1.2 L) was further added for extraction. The obtained organic extract was washed with brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to afford the title compound (118.8 g) as a white solid.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
133.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].[Br:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:7]([C:8](OC)=[O:9])=[CH:6][C:5]=1[O:16][CH3:17].C(OCC)(=O)C>O1CCCC1>[Br:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:7]([CH2:8][OH:9])=[CH:6][C:5]=1[O:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
133.2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating to reflux
EXTRACTION
Type
EXTRACTION
Details
The obtained organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 118.8 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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